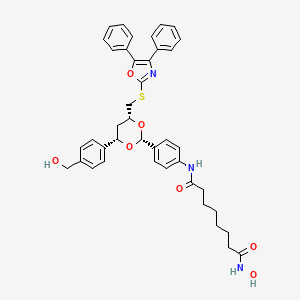

![molecular formula C17H14N2O3S B1663789 N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide CAS No. 327086-13-5](/img/structure/B1663789.png)

N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide, also known as MOBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MOBA is a benzothiophene derivative that has shown promising results in scientific research, particularly in the areas of cancer treatment and drug development.

Scientific Research Applications

Crystal Structure Analysis

The crystal structures of related (oxothiazolidin-2-ylidene)acetamides have been studied, providing insights into their molecular configurations. This research is crucial for understanding the physical and chemical properties of these compounds, which can be essential for their potential applications in various fields, including material science and pharmaceuticals (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Synthesis Methods

A novel method for the green synthesis of related compounds like N-(3-Amino-4-methoxyphenyl)acetamide has been developed. This method emphasizes environmentally friendly processes, which are increasingly important in both industrial and academic research settings (Zhang, 2008).

Antimicrobial Applications

Several acetamide derivatives have been synthesized and evaluated for their antimicrobial properties. This research highlights the potential of such compounds in developing new antimicrobial agents, which is critical given the increasing resistance to existing antibiotics (Debnath & Ganguly, 2015).

Pharmaceutical Research

The development of specific acetamide derivatives as selective β3-adrenergic receptor agonists showcases their potential in treating conditions like obesity and type 2 diabetes. Such research is vital for advancing treatment options for these widespread health issues (Maruyama et al., 2012).

properties

CAS RN |

327086-13-5 |

|---|---|

Product Name |

N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide |

Molecular Formula |

C17H14N2O3S |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide |

InChI |

InChI=1S/C17H14N2O3S/c1-11(20)19(13-8-4-5-9-14(13)22-2)18-17-16(21)12-7-3-6-10-15(12)23-17/h3-10H,1-2H3/b18-17- |

InChI Key |

QYEYTJAHIFEBPH-ZCXUNETKSA-N |

Isomeric SMILES |

CC(=O)N(C1=CC=CC=C1OC)/N=C\2/C(=O)C3=CC=CC=C3S2 |

SMILES |

CC(=O)N(C1=CC=CC=C1OC)N=C2C(=O)C3=CC=CC=C3S2 |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1OC)N=C2C(=O)C3=CC=CC=C3S2 |

solubility |

2.7 [ug/mL] |

synonyms |

N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B1663708.png)

![2-[(1r,3s)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B1663709.png)

![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide](/img/structure/B1663717.png)

![6-Chloro-5-[[4-[(4-fluorophenyl)methyl]-1-piperidinyl]carbonyl]-N,N,1-trimethyl-alpha-oxo-1H-indole-3-acetamide](/img/structure/B1663718.png)

![Dimethyl 2-[[4-[2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)ethoxy]phenyl]methyl]propanedioate](/img/structure/B1663720.png)

![4,5-Dihydro-2-[4-(4-methyl-1H-imidazol-5-yl)-1-piperidinyl]-6H-imidazo[4,5,1-ij]quinolin-6-one](/img/structure/B1663723.png)

![4-[5-(4-phenyl-8-propan-2-ylquinolin-2-yl)-1H-pyrrol-2-yl]benzoic acid](/img/structure/B1663725.png)

![6-chloro-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1663726.png)

![N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B1663727.png)